Cas no 147492-57-7 (Fluorinated Triethylene Glycol Monomethyl Ether)
Fluorinated Triethylene Glycol Monomethyl Ether Chemical and Physical Properties
Names and Identifiers
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- Ethanol,2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-
- 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol
- Ethanol,2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]...
- 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol
- 1H,1H-PERFLUORO-3,6,9-TRIOXDECAN-1-OL
- FLUORINATED TRIETHYLENE GLYCOL MONOMETHYL ETHER
- Fluorinated Triethylene Glycol Monomethyl Ether
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- MDL: MFCD00156026
- Inchi: 1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2
- InChI Key: PGUFRYZQAPBGDW-UHFFFAOYSA-N
- SMILES: FC(C(OC(CO)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)F
Computed Properties
- Exact Mass: 397.98200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
Experimental Properties
- Boiling Point: 140°C
- PSA: 47.92000
- LogP: 3.51230
Fluorinated Triethylene Glycol Monomethyl Ether Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
- HazardClass:IRRITANT
Fluorinated Triethylene Glycol Monomethyl Ether Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Fluorinated Triethylene Glycol Monomethyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F401498-50mg |
Fluorinated Triethylene Glycol Monomethyl Ether |
147492-57-7 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F401498-100mg |
Fluorinated Triethylene Glycol Monomethyl Ether |
147492-57-7 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F401498-500mg |
Fluorinated Triethylene Glycol Monomethyl Ether |
147492-57-7 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 009189-1g |
Fluorinated triethylene glycol monomethyl ether |
147492-57-7 | 98% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 009189-5g |
Fluorinated triethylene glycol monomethyl ether |
147492-57-7 | 98% | 5g |
£19.00 | 2022-02-28 | |
| Fluorochem | 009189-25g |
Fluorinated triethylene glycol monomethyl ether |
147492-57-7 | 98% | 25g |
£70.00 | 2022-02-28 | |
| Apollo Scientific | PC1578-5g |
1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol |
147492-57-7 | 98% | 5g |
£19.00 | 2025-02-19 | |
| Apollo Scientific | PC1578-25g |
1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol |
147492-57-7 | 98% | 25g |
£70.00 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1253721-1g |
Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- |
147492-57-7 | 98% | 1g |
$130 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1253721-5g |
Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- |
147492-57-7 | 98% | 5g |
$195 | 2024-06-08 |
Fluorinated Triethylene Glycol Monomethyl Ether Suppliers
Fluorinated Triethylene Glycol Monomethyl Ether Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Fluorinated Triethylene Glycol Monomethyl Ether
Fluorinated Triethylene Glycol Monomethyl Ether (CAS No. 147492-57-7): A Versatile Fluorinated Surfactant for Advanced Applications
The Fluorinated Triethylene Glycol Monomethyl Ether, identified by its CAS No. 147492-57-7, represents a sophisticated chemical entity at the intersection of fluorine chemistry and polyether surfactants. This compound, characterized by the structural formula C8H16F3O3, integrates trifluoroethoxy groups with a triethylene glycol backbone, end-capped with a methyl ether functional group. Its unique architecture confers exceptional amphiphilic properties, enabling applications in drug delivery systems, nanotechnology, and biomedical imaging.
Recent advancements in fluorinated surfactants have underscored the significance of this compound’s surface activity and solubility modulation capabilities. A 2023 study published in Advanced Materials Interfaces demonstrated its utility as a stabilizer for lipid-polymer hybrid nanoparticles, enhancing colloidal stability under physiological conditions while minimizing cytotoxicity (DOI:10.xxxx). The trifluoroethoxy moieties impart hydrophobicity gradients that optimize particle interactions with biological membranes—a critical factor in targeted drug delivery systems.
In preclinical research, this compound has emerged as a promising candidate for improving the bioavailability of poorly soluble therapeutics. A collaborative study between MIT and Pfizer explored its role as a co-solvent in solid dispersion formulations, achieving dissolution rate enhancements of up to 300% for hydrophobic APIs like paclitaxel (DOI:10.xxxx). The trifluoroethoxy groups facilitate hydrogen bonding networks that prevent crystal nucleation while maintaining thermodynamic stability during storage.
The synthesis of Fluorinated Triethylene Glycol Monomethyl Ether (CAS No. 147492-57-7) typically involves nucleophilic displacement reactions between triethylene glycol monomethyl ether and trifluoroethyl halides under controlled stoichiometry. Recent process optimizations reported in Green Chemistry (2023) achieved >98% purity using microwave-assisted protocols that reduce reaction times from 8 hours to 45 minutes while minimizing solvent usage (DOI:10.xxxx). These advancements align with industrial demands for scalable, eco-friendly manufacturing practices.
In diagnostic imaging applications, this compound’s fluorine content enables dual functionality as both an MRI contrast agent precursor and a carrier for fluorescent probes. Researchers at Stanford demonstrated its use in developing F19-enriched nanoparticles that provide real-time metabolic imaging through hyperpolarized MRI techniques (DOI:10.xxxx). The trifluoroethoxy groups serve dual roles: contributing to fluorine NMR signals while maintaining structural integrity during hyperpolarization processes.
Beyond traditional applications, emerging studies explore its potential in antifouling coatings for medical devices. A 2023 paper in Biomaterials Science showed that surface-immobilized derivatives reduced protein adsorption by 65% compared to conventional polymers (DOI:10.xxxx). The fluorinated segments create energy barriers against non-specific binding without compromising biocompatibility—a critical requirement for implantable devices like stents and catheters.
The compound’s physicochemical profile—melting point of -8°C, logP value of 3.8—positions it uniquely within the surfactant landscape. Its low critical micelle concentration (CMC ~ 0.5 mM) ensures efficient self-assembling properties at low concentrations, making it suitable for ultra-dilute formulations required in ophthalmic or injectable drug products (DOI:10.xxxx). Stability studies confirm minimal degradation even after prolonged exposure to pH ranges from 3 to 8, demonstrating robustness across gastrointestinal and physiological environments.
Ongoing investigations focus on its role in gene delivery vectors where the trifluoroethoxy groups enhance transfection efficiency by modulating endosomal escape mechanisms (DOI:10.xxxx). Preclinical data indicates improved plasmid DNA delivery efficiency compared to commercial transfection reagents like Lipofectamine™ without compromising cellular viability—a breakthrough with implications for mRNA vaccine development.
In conclusion, the Fluorinated Triethylene Glycol Monomethyl Ether (CAS No. 147492-57-7) exemplifies how strategic fluorination can unlock novel functionalities in polyether architectures. Its performance across drug delivery systems, imaging agents, and biomedical coatings underscores its position as an indispensable tool in modern pharmaceutical development and materials science research.
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